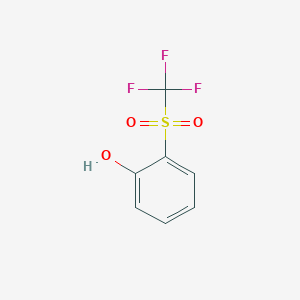

![molecular formula C26H22N2O4 B2946226 1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline CAS No. 1212409-42-1](/img/structure/B2946226.png)

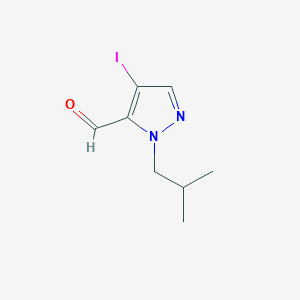

1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The benzoyl group is a functional group characterized by the presence of a carbonyl and a phenyl group. The methoxy group refers to a functional group with the formula -OCH3.

Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The benzoyl group would be attached to one of the carbon atoms in the quinoline structure, and the methoxyphenyl group would be attached to another carbon atom. The nitro group (-NO2) would also be attached to a carbon atom in the structure.Chemical Reactions Analysis

Quinoline and its derivatives have been known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . The presence of the benzoyl, methoxyphenyl, and nitro groups in your compound could potentially influence the reactivity and the type of reactions it can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Quinoline is a colorless hygroscopic liquid , and the presence of the benzoyl, methoxyphenyl, and nitro groups could influence properties like solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique

Antioxidant Applications

Pyrroloquinoline quinone (PQQ) is known for its powerful antioxidant properties. Compounds with similar structures may help protect against oxidative stress, which is linked to chronic diseases such as cardiovascular disease and neurodegenerative disorders .

Neuroprotective Effects

Research suggests that PQQ may have neuroprotective effects, potentially benefiting cognitive function and protecting against neurodegenerative diseases .

Anti-inflammatory Properties

Compounds like PQQ have been indicated to possess anti-inflammatory properties, which are crucial for maintaining overall health and could be applied in the treatment of various inflammatory conditions .

Pharmaceutical Industry

The structure of pyrroloquinoline compounds is present in numerous pharmacologically important alkaloids. They could be used in the development of new pharmaceuticals with a focus on treating specific diseases .

Food Industry

Due to their antioxidant properties, compounds like PQQ are used in the food industry to enhance nutritional value and preserve food quality .

Organic Synthesis

Pyrroloquinoline compounds can serve as intermediates or catalysts in organic synthesis processes, potentially leading to the creation of new materials or chemicals .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-(4-methoxyphenyl)-3-nitro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-32-20-14-11-18(12-15-20)23-24(28(30)31)22-16-13-17-7-5-6-10-21(17)27(22)25(23)26(29)19-8-3-2-4-9-19/h2-16,22-25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMOKPXIUVCHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3C=CC4=CC=CC=C4N3C2C(=O)C5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)

![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)

![7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2946159.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)

![(4-Bromothiophen-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2946165.png)